molecular formula C7H14O5S B021489 beta-D-Galactopyranoside, methyl 1-thio- CAS No. 155-30-6

beta-D-Galactopyranoside, methyl 1-thio-

Cat. No. B021489
CAS RN: 155-30-6
M. Wt: 210.25 g/mol
InChI Key: LZFNFLTVAMOOPJ-PZRMXXKTSA-N
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Description

Synthesis Analysis

The synthesis of analogs of methyl β-D-galactopyranoside, including the thio derivatives, involves nucleophilic displacement reactions. Maradufu and Perlin (1974) reported the synthesis of 4-substituted analogs, utilizing the nucleophilic displacement of specific leaving groups in D-glucose derivatives (Maradufu & Perlin, 1974). This method demonstrates a foundational approach to synthesizing methyl 1-thio-β-D-galactopyranoside and its analogs, highlighting the versatility of carbohydrate chemistry in modifying sugar molecules.

Molecular Structure Analysis

The crystal structure of isopropyl 1-thio-β-D-galactopyranoside monohydrate, as studied by Matias and Jeffrey (1986), provides insights into the structural aspects of thio-galactopyranosides. They determined that the molecule adopts the 4C1(D) conformation, typical for D-galactose derivatives, and described the molecule's specific orientation and bonding characteristics (Matias & Jeffrey, 1986).

Chemical Reactions and Properties

Methyl 1-thio-β-D-galactopyranoside demonstrates unique chemical reactivity, particularly in enzyme-catalyzed reactions. Sinnott (1971) explored its role as a competitive inhibitor in the hydrolysis of β-D-galactopyranosyl azide by β-galactosidase, revealing its potential in studying enzyme mechanisms and substrate specificity (Sinnott, 1971).

Scientific Research Applications

1. Inhibitor for SARS-CoV-2 Protease Enzyme

  • Application Summary: Methyl β-D-galactopyranoside (MGP) esters have been studied as potential inhibitors for the SARS-CoV-2 protease enzyme. The MGP was treated with various acyl halides to produce 6-O-acyl MGP esters by direct acylation method .
  • Methods of Application: The 6-O-MGP esters were further modified into 2,3,4-tri-O-acyl MGP esters containing a wide variety of functionalities in a single molecular framework .
  • Results: The antimicrobial tests demonstrated that the compounds were potent against Bacillus subtilis and Escherichia coli strains . Molecular docking was performed to determine the binding affinities and interactions between the MGP esters and the SARS-CoV-2 main protease .

2. Purification of Bacillus circulans sp. alkalophilus β-galactosidase

  • Application Summary: p-Aminobenzyl 1-thio-β-D-galactopyranoside−Agarose has been used in the column for the purification of Bacillus circulans sp. alkalophilus β-galactosidase .
  • Methods of Application: The compound was used in the derivatization of affinity matrix of agarose to perform affinity chromatography .
  • Results: The compound was effective in the purification of the β-galactosidase .

3. Inducer of the E.coli lac Repressor System

  • Application Summary: Methyl-β-D-thiogalactoside has been used in a study to analyze inducers of the E.coli lac repressor system .
  • Methods of Application: The compound was used in a study that investigated the utilization of lactose by Streptococcus faecalis .
  • Results: The compound was effective as an inducer of the E.coli lac repressor system .

4. Inhibitor against the Debaryomyces hansenii UFV-1 extracellular and intracellular α-galactosidases

  • Application Summary: Methyl α-D-galactopyranoside is a potent inhibitor against the Debaryomyces hansenii UFV-1 extracellular and intracellular α-galactosidases .
  • Methods of Application: The compound was used in computational studies of protonated β-d-galactose and its hydrated complex .
  • Results: The compound was effective as an inhibitor against the Debaryomyces hansenii UFV-1 extracellular and intracellular α-galactosidases .

5. Synthesis of Biologically Active Drugs

  • Application Summary: Methyl β-D-galactopyranoside (MGP) esters are significant in medicinal chemistry because of their efficacy for the synthesis of biologically active drugs .
  • Methods of Application: MGP was treated with various acyl halides to produce 6-O-acyl MGP esters by direct acylation method with an excellent yield . These esters were further modified into 2,3,4-tri-O-acyl MGP esters containing a wide variety of functionalities in a single molecular framework .
  • Results: The antimicrobial tests demonstrated that these MGP esters have promising antifungal functionality compared to their antibacterial activities . The compounds were the most potent against Bacillus subtilis and Escherichia coli strains .

6. Characterization of Aggregation Preferences

  • Application Summary: Phenyl-β-D-galactopyranoside (β-PhGal) has been used in a study to characterize the aggregation preferences of its homodimers .
  • Methods of Application: The study combined laser spectroscopy in molecular jets and quantum mechanical calculations .
  • Results: The study provided insights into the aggregation preferences of phenyl-β-D-galactopyranoside homodimers .

7. Synthesis of Biologically Active Drugs

  • Application Summary: Methyl β-D-galactopyranoside (MGP) esters are significant in medicinal chemistry because of their efficacy for the synthesis of biologically active drugs .
  • Methods of Application: MGP was treated with various acyl halides to produce 6-O-acyl MGP esters by direct acylation method with an excellent yield . These esters were further modified into 2,3,4-tri-O-acyl MGP esters containing a wide variety of functionalities in a single molecular framework .
  • Results: The antimicrobial tests demonstrated that these MGP esters have promising antifungal functionality compared to their antibacterial activities . The compounds were the most potent against Bacillus subtilis and Escherichia coli strains .

8. Characterization of Aggregation Preferences

  • Application Summary: Phenyl-β-D-galactopyranoside (β-PhGal) has been used in a study to characterize the aggregation preferences of its homodimers .
  • Methods of Application: The study combined laser spectroscopy in molecular jets and quantum mechanical calculations .
  • Results: The study provided insights into the aggregation preferences of phenyl-β-D-galactopyranoside homodimers .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3-,4+,5+,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFNFLTVAMOOPJ-PZRMXXKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883337
Record name .beta.-D-Galactopyranoside, methyl 1-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20883337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-D-Galactopyranoside, methyl 1-thio-

CAS RN

155-30-6
Record name Methyl 1-thio-β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name .beta.-D-Galactopyranoside, methyl 1-thio-
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Record name .beta.-D-Galactopyranoside, methyl 1-thio-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-thio-β-D-galactopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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